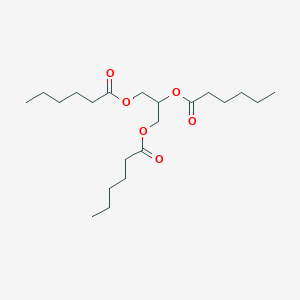
Acide 2-méthyl-3,4,6-trifluorobenzoïque
Vue d'ensemble
Description
2-Methyl-3,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C8H5F3O2 and a molecular weight of 190.12 g/mol It is a trifluorinated derivative of benzoic acid, characterized by the presence of three fluorine atoms and a methyl group on the benzene ring
Applications De Recherche Scientifique
2-Methyl-3,4,6-trifluorobenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
Target of Action
2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methylbenzoic acid with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, followed by methylation and carboxylation steps. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted benzoic acids with various functional groups.
Comparaison Avec Des Composés Similaires
2,3,6-Trifluorobenzoic acid: A trifluorinated analogue of benzoic acid, commonly used as a synthetic intermediate.
2,4,6-Trifluorobenzoic acid: Another trifluorinated benzoic acid derivative, used in the preparation of photosensitizers and pharmaceuticals.
Uniqueness: 2-Methyl-3,4,6-trifluorobenzoic acid is unique due to the presence of a methyl group in addition to the trifluoromethyl groups, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
3,4,6-trifluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435985 | |
| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-22-2 | |
| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?
A1: 2-Methyl-3,4,6-trifluorobenzoic acid serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of 2-methyl-3,4,6-trifluorobenzoic acid, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














